molecular formula C14H14N2O4S B404967 N-(4-methylbenzyl)-2-nitrobenzenesulfonamide CAS No. 349398-19-2

N-(4-methylbenzyl)-2-nitrobenzenesulfonamide

Cat. No. B404967
CAS RN: 349398-19-2
M. Wt: 306.34g/mol
InChI Key: LNOAHUSDUICPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-2-nitrobenzenesulfonamide, also known as NBDPS, is a chemical compound that belongs to the family of sulfonamides. It has been extensively studied for its potential applications in various fields of scientific research.

Mechanism of Action

N-(4-methylbenzyl)-2-nitrobenzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase enzymes by binding to the active site of the enzyme. This prevents the binding of the substrate, carbon dioxide, and thus inhibits the enzyme activity. The inhibition of carbonic anhydrase activity by this compound has been shown to have various physiological effects, such as reducing intraocular pressure and suppressing tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as reducing intraocular pressure, suppressing tumor growth, and inhibiting the growth of certain bacteria and fungi. It has also been studied for its potential use in the treatment of osteoporosis, epilepsy, and glaucoma.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-methylbenzyl)-2-nitrobenzenesulfonamide in lab experiments is its high selectivity and potency towards carbonic anhydrase enzymes. This allows for the specific inhibition of the enzyme activity without affecting other cellular processes. However, one of the limitations of using this compound is its potential cytotoxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N-(4-methylbenzyl)-2-nitrobenzenesulfonamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of this compound derivatives with improved selectivity and potency towards specific carbonic anhydrase isoforms. Additionally, the potential applications of this compound in the treatment of various diseases, such as osteoporosis and glaucoma, warrant further investigation.

Synthesis Methods

The synthesis of N-(4-methylbenzyl)-2-nitrobenzenesulfonamide involves the reaction between 4-methylbenzylamine and 2-nitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or sodium carbonate, in an organic solvent, such as dichloromethane or chloroform. The resulting product is purified through recrystallization or column chromatography.

Scientific Research Applications

N-(4-methylbenzyl)-2-nitrobenzenesulfonamide has been widely used in scientific research for its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They play a crucial role in various physiological processes, such as acid-base balance, respiration, and ion transport.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-11-6-8-12(9-7-11)10-15-21(19,20)14-5-3-2-4-13(14)16(17)18/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOAHUSDUICPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332994
Record name N-[(4-methylphenyl)methyl]-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801103
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

349398-19-2
Record name N-[(4-methylphenyl)methyl]-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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